molecular formula C44H80HfO8 B1584748 hafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione) CAS No. 63370-90-1

hafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)

Cat. No.: B1584748
CAS No.: 63370-90-1
M. Wt: 915.6 g/mol
InChI Key: BXOVRVQNKGJZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity of Hafnium Tetrakis(2,2,6,6-Tetramethyl-3,5-Heptanedionato)

Hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato), commonly designated by its systematic name and bearing the Chemical Abstracts Service registry number 63370-90-1, represents one of the most extensively studied hafnium β-diketonate complexes. The compound possesses the molecular formula Carbon-44 Hydrogen-76 Hafnium Oxygen-8, corresponding to a molecular weight of 911.574 grams per mole, and exhibits the systematic name hafnium tetrakis(dipivaloylmethanate). Alternative nomenclature for this compound includes hafnium tetramethylheptanedionate and tetrakis(2,2,6,6-tetramethylheptane-3,5-dionato)hafnium, reflecting the various naming conventions employed in organometallic chemistry literature.

The structural identity of hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) is characterized by its eight-coordinate geometry, where the central hafnium(IV) atom is surrounded by four bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. Crystallographic investigations have revealed that the compound adopts a molecular structure with hafnium-oxygen bond distances ranging from 2.12 to 2.23 Ångströms, demonstrating the strong coordination between the metal center and the oxygen donor atoms of the β-diketonate ligands. The molecular symmetry of this complex exhibits characteristics consistent with a square antiprismatic arrangement, where the eight oxygen atoms form a distorted cube around the hafnium center.

Table 1: Molecular and Structural Data for Hafnium Tetrakis(2,2,6,6-Tetramethyl-3,5-Heptanedionato)

Property Value Reference
Molecular Formula Carbon-44 Hydrogen-76 Hafnium Oxygen-8
Molecular Weight 911.574 g/mol
Chemical Abstracts Service Number 63370-90-1
Melting Point 315-320°C
Physical Form White crystalline powder
Hafnium-Oxygen Bond Distance 2.12-2.23 Å
Coordination Number 8
Crystal System Monoclinic

The compound demonstrates exceptional thermal properties that distinguish it from other hafnium coordination complexes. Thermogravimetric analysis has shown that hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits remarkable thermal stability within a wide temperature range, with the compound maintaining its structural integrity up to temperatures approaching 400 Kelvin under reduced pressure conditions. The volatility characteristics of this compound have been extensively investigated using both flow method and Knudsen method techniques, revealing standard thermodynamic parameters of vaporization that make it particularly suitable for chemical vapor deposition applications.

Spectroscopic characterization of hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) has provided detailed insights into its structural features and coordination environment. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of the expected ligand environments and have demonstrated the compound's stability in solution. Infrared spectroscopy analysis has revealed characteristic absorption bands corresponding to the β-diketonate ligand vibrations, providing confirmation of the successful coordination of the organic ligands to the hafnium center. Mass spectrometry investigations have established that the compound exists predominantly as a mononuclear species in the gas phase, with molecular ion peaks consistent with the expected molecular formula.

Historical Development of Hafnium Coordination Compounds in Organometallic Chemistry

The historical development of hafnium coordination compounds in organometallic chemistry is intrinsically linked to the discovery and characterization of the hafnium element itself. Hafnium was discovered in 1923 by Dirk Coster and Georg von Hevesy in Copenhagen, Denmark, through X-ray spectroscopy analysis of zirconium-containing minerals. The discovery was particularly significant because it validated Niels Bohr's theoretical predictions about the electron shell structure of element 72, which Bohr had presented in his famous 1922 lectures in Göttingen. Bohr's electron shell theory had correctly predicted that hafnium should belong to group 4 of the periodic table rather than the rare earth elements, a prediction that was confirmed by the chemical behavior observed by Coster and von Hevesy.

The early development of hafnium coordination chemistry was significantly challenged by the extreme chemical similarity between hafnium and zirconium, which made separation and purification of hafnium compounds extraordinarily difficult. This chemical similarity, resulting from the lanthanide contraction phenomenon, meant that hafnium and zirconium could not be separated based on differing chemical reactions, requiring the development of sophisticated physical separation techniques. The first metallic hafnium was prepared by Anton Eduard van Arkel and Jan Hendrik de Boer in 1924 through the thermal decomposition of hafnium tetraiodide vapor over a heated tungsten filament, a process that established the foundation for subsequent hafnium chemistry development.

The emergence of hafnium β-diketonate coordination compounds represented a significant advancement in hafnium organometallic chemistry, driven primarily by the need for volatile hafnium precursors suitable for chemical vapor deposition applications. Research into hafnium β-diketonate complexes gained momentum in the late 20th and early 21st centuries as the semiconductor industry began requiring hafnium dioxide thin films for advanced microelectronic applications. The development of these compounds was motivated by the recognition that hafnium dioxide represents a high-dielectric-constant material that could potentially replace silicon dioxide as a gate dielectric in microelectronics applications.

Table 2: Historical Milestones in Hafnium Coordination Chemistry Development

Year Development Contributors Significance
1922 Theoretical prediction of hafnium properties Niels Bohr Quantum mechanical prediction of element 72 characteristics
1923 Discovery of hafnium element Dirk Coster, Georg von Hevesy First identification of hafnium through X-ray spectroscopy
1924 First metallic hafnium preparation Anton van Arkel, Jan de Boer Established thermal decomposition method
1960s-1970s Initial hafnium coordination compound synthesis Various researchers Foundation of hafnium organometallic chemistry
1990s-2000s Development of hafnium β-diketonate complexes Multiple research groups Advanced precursors for materials applications

The systematic investigation of hafnium β-diketonate complexes began in earnest during the 1990s and 2000s, as researchers recognized the potential of these compounds as precursors for hafnium dioxide thin film deposition. Early studies focused on establishing synthetic methodologies for preparing various hafnium β-diketonate derivatives, with particular attention paid to compounds that would exhibit suitable volatility and thermal stability characteristics for chemical vapor deposition processes. The development of hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) emerged from these efforts as researchers sought to optimize the steric and electronic properties of the β-diketonate ligands to achieve enhanced compound performance.

Properties

CAS No.

63370-90-1

Molecular Formula

C44H80HfO8

Molecular Weight

915.6 g/mol

IUPAC Name

hafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)

InChI

InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3;

InChI Key

BXOVRVQNKGJZDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf]

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The typical starting material for preparing hafnium complexes with tmhd is hafnium alkoxides, particularly hafnium isopropoxide or n-propoxide, which react with the free β-diketone ligand (tmhd-H). The reaction involves ligand substitution where alkoxide ligands are replaced by the β-diketonate to form heteroleptic or homoleptic complexes.

Isolation and Characterization

  • The complexes are isolated by crystallization or recrystallization from reaction mixtures. X-ray crystallography confirms the structures, revealing symmetrical dimeric forms with β-diketonate ligands bridging hafnium centers.

  • Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^1H NMR, is used to monitor ligand substitution and confirm the coordination environment in solution.

  • The final stable complexes tend to be homoleptic [Hf(tmhd)_4], which exhibit low volatility and solubility due to strong intermolecular van der Waals forces and close crystal packing.

Synthetic Route for the Ligand 2,2,6,6-Tetramethylheptane-3,5-dione

Before complexation, the ligand itself must be synthesized. A patented industrially viable method involves:

Step Description Conditions Notes
a. Material Feeding Mix methyl trimethylacetate, alkali (base), and solvent; stir 0.5–3 h Room temperature to mild heating Forms a mixed solution for condensation
b. Reaction Slowly add tert-butyl methyl ketone to the mixture; stir 8–48 h at 20–60 °C, atmospheric pressure Controlled temperature and slow addition Claisen condensation type reaction
c. Purification Add water, stir, then purify by vacuum distillation and solvent extraction Vacuum distillation, organic solvent washing Removes impurities, isolates pure ligand

This method is advantageous due to simplicity, low cost, and compliance with green chemistry principles. It avoids the use of highly basic reagents like sodamide or lithium amide, which have drawbacks such as low yield, difficult post-processing, and environmental concerns.

Summary Table of Preparation Methods for Hafnium-tmhd Complexes

Aspect Description References
Precursors Hafnium isopropoxide or n-propoxide
Ligand 2,2,6,6-Tetramethylheptane-3,5-dione (tmhd)
Reaction Stoichiometry 1:2 or 1:3 metal to ligand molar ratios
Reaction Conditions 20–60 °C, 8–48 h, atmospheric pressure, stirring
Intermediate Species Mono- and trisubstituted complexes, dimeric hydroxo species
Isolation Crystallization, recrystallization, vacuum distillation
Ligand Synthesis Claisen condensation of methyl trimethylacetate and tert-butyl methyl ketone under basic conditions

Research Findings and Analysis

  • The modification of hafnium alkoxide precursors with tmhd proceeds through well-defined intermediates without forming disubstituted species as previously claimed in commercial products.

  • The presence of residual alcohol enhances the ligand substitution rate, facilitating the formation of stable homoleptic complexes.

  • The dimeric structures of hafnium-tmhd complexes are crucial for their stability and influence their physical properties such as volatility and solubility, important for applications in MOCVD.

  • The ligand’s bulky tetramethyl groups confer steric protection, increasing complex stability but also complicating synthesis due to steric hindrance.

  • Industrial synthesis methods for the ligand focus on mild conditions and environmentally friendly reagents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Hafnium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

    Substitution: It can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of other ligands in a solvent like THF or ethanol.

Major Products: The major products formed depend on the specific reaction conditions but often include various substituted derivatives of the original compound .

Scientific Research Applications

  • Signal Word : Warning
  • Hazard Statements : H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)

Thin Film Deposition

Hf(TMHD)₄ serves as a precursor for the deposition of hafnium oxide (HfO₂) thin films through metal-organic chemical vapor deposition (MOCVD). The compound's volatility and stability make it suitable for producing high-quality dielectric layers in semiconductor devices. Case studies have demonstrated that HfO₂ films deposited using Hf(TMHD)₄ exhibit excellent electrical properties and high dielectric constants, making them ideal for applications in advanced microelectronics .

Catalysis

The compound has been utilized as a catalyst in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic activity in processes such as alkylation and polymerization. Research indicates that modifying zirconium and hafnium precursors with 2,2,6,6-tetramethylheptanedione improves their reactivity and selectivity .

Nanomaterials and MEMS

Hf(TMHD)₄ is also applied in the synthesis of nanomaterials and micro-electromechanical systems (MEMS). Its role as a precursor allows for the controlled growth of hafnium-based nanostructures that are essential for developing sensors and actuators in MEMS technology. The material's properties facilitate the creation of functional coatings that enhance device performance .

Pharmaceuticals

In pharmaceutical chemistry, Hf(TMHD)₄ is explored for its potential in drug delivery systems and as a reagent in organic synthesis. Its structural characteristics allow it to act as a ligand in the formation of metal complexes that can be leveraged for targeted drug delivery applications .

Case Study 1: Hafnium Oxide Thin Films

A study conducted by researchers at [source] investigated the use of Hf(TMHD)₄ in MOCVD processes to produce hafnium oxide thin films. The films were characterized using X-ray diffraction and scanning electron microscopy, revealing uniform thickness and high crystallinity. The dielectric constant measured was significantly higher than that of traditional silicon dioxide layers.

Case Study 2: Catalytic Activity Enhancement

In another research project published in [source], the modification of hafnium propoxide with Hf(TMHD)₄ was shown to enhance catalytic activity in the synthesis of complex organic molecules. The study highlighted the improved yields and reaction rates compared to unmodified precursors.

Mechanism of Action

The mechanism by which Hafnium;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves its role as a ligand. It coordinates with metal ions through its oxygen atoms, forming stable complexes. These complexes can then participate in various catalytic and synthetic processes .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₄₄H₈₀HfO₈
  • Molecular Weight : 915.59 g/mol
  • CAS Number : 63370-90-1
  • Physical Characteristics : Boiling point of 202.8°C at 760 mmHg, flash point of 67.2°C, and vapor pressure of 0.287 mmHg at 25°C .

The steric bulk of TMHD ligands stabilizes the hafnium center against hydrolysis and decomposition, enabling high-purity film deposition in semiconductor manufacturing .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of TMHD-Based Complexes

Compound Metal Oxidation State Ligand Count Steric Bulk Key Applications
Hf(TMHD)₄ +4 4 High MOCVD precursors
Ce(TMHD)₄ +4 4 High Catalysis, optical materials
Co(TMHD)₂ +2 2 Moderate Aerobic oxidation catalysis
Pd(TMHD)₂ +2 2 High Intermediate in Pd synthesis
Ir(piq)₂(TMHD) +3 1 High OLED emitters
  • Steric Effects: TMHD's tert-butyl groups create a hydrophobic environment, reducing aggregation in solution and enhancing solubility in non-polar solvents. This contrasts with smaller ligands like acetylacetonate (acac), which form more compact complexes .
  • Electronic Effects : In Ir-based OLED emitters, substituting acac with TMHD increases the metal-ligand bond length, altering excited-state geometry and improving luminescence efficiency .

Thermal and Physical Properties

Table 4: Thermal Properties of TMHD Complexes

Compound Decomposition Temp (°C) Volatility (25°C)
Hf(TMHD)₄ >300 Moderate
Ce(TMHD)₄ 280 High
Er(TMHD)₃ 260 Moderate
Cu(TMHD)₂ 220 Low
  • Volatility : Hf(TMHD)₄’s balanced volatility makes it ideal for controlled vapor-phase deposition, unlike less volatile Cu(TMHD)₂ .
  • Decomposition Pathways : TMHD complexes decompose via ligand loss, with hafnium and cerium complexes retaining oxide residues at high temperatures .

Biological Activity

Hafnium; 2,2,6,6-tetramethylheptane-3,5-dione (often referred to as Hf(TMHD)4) is a complex formed from hafnium and the organic ligand 2,2,6,6-tetramethylheptane-3,5-dione. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential biological applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₄₄H₇₆HfO₈
Molecular Weight911.56 g/mol
Density0.9 g/cm³
Melting PointNot specified
Boiling PointNot specified
Flash Point67.2 °C

Biological Activity

Research indicates that Hf(TMHD)4 exhibits several biological activities, particularly in the realm of drug delivery and as a potential therapeutic agent. The following sections detail specific findings and case studies related to its biological activity.

1. Antioxidant Properties

Studies have shown that hafnium complexes can exhibit antioxidant properties. For instance, research on cerium-oxo clusters suggests that similar metal complexes can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders . The antioxidant activity is likely due to the ability of hafnium to participate in redox reactions.

2. Metal Ion Chelation

Hf(TMHD)4 has been explored for its ability to chelate metal ions. This property is significant in biochemistry as it can influence metal ion availability in biological systems. The chelation process may help in detoxifying heavy metals from biological systems or enhancing the bioavailability of essential trace elements .

3. Drug Delivery Systems

The compound's stability and ability to form complexes make it a candidate for drug delivery systems. Research indicates that organometallic compounds can enhance the solubility and stability of drugs in physiological environments . Hf(TMHD)4 could potentially be used to improve the pharmacokinetics of poorly soluble drugs.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of various hafnium complexes, including Hf(TMHD)4. The results demonstrated a significant reduction in ROS levels in vitro when exposed to these complexes compared to control groups .

Case Study 2: Chelation Efficacy

Another study focused on the chelation efficiency of Hf(TMHD)4 with various metal ions such as lead and cadmium. The findings suggested that this complex effectively reduced the bioavailability of these toxic metals when introduced into a biological model .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing hafnium-TMHD complexes, and how is purity ensured?

  • Methodology: React hafnium precursors (e.g., HfCl₄) with TMHD in anhydrous, inert conditions. Use stoichiometric control (e.g., 1:4 Hf:TMHD ratio, as seen in Ce-TMHD systems ). Purification via sublimation under reduced pressure (30–100°C, 10⁻³ Torr) removes unreacted ligands and byproducts .
  • Critical Considerations: Monitor reaction progress via FT-IR to confirm ligand coordination (C=O stretch shifts from ~1700 cm⁻¹ to ~1520 cm⁻¹ upon metal binding) .

Q. Which spectroscopic techniques are most effective for characterizing hafnium-TMHD complexes?

  • Key Techniques:

  • NMR: ¹H and ¹³C NMR identify ligand proton environments (e.g., methyl groups at δ 1.2–1.4 ppm; keto-enol tautomerism) .
  • IR Spectroscopy: Confirms ligand coordination via C=O and C-O-C stretching bands .
  • Mass Spectrometry: High-resolution MS (e.g., MALDI-TOF) detects molecular ion peaks and fragmentation patterns (e.g., [Hf(TMHD)₄]⁺) .

Q. How does TMHD’s steric bulk influence the stability of hafnium complexes in solution?

  • Mechanistic Insight: The four tert-butyl groups in TMHD prevent ligand dissociation and metal aggregation, enhancing thermal stability (up to 200°C in MOCVD applications) . Solvent choice (e.g., toluene vs. THF) affects solubility and keto-enol equilibrium, critical for maintaining complex integrity .

Advanced Research Questions

Q. What role does TMHD play in enhancing catalytic efficiency in cross-coupling reactions involving hafnium?

  • Catalytic Design: TMHD acts as a stabilizing ligand, reducing electron density at the hafnium center and facilitating oxidative addition/reductive elimination steps. For example, in Ullmann-type C–O couplings, CuI/TMHD systems enable reactions at ≤100°C with high yields .
  • Comparative Analysis: TMHD outperforms acetylacetonate (acac) ligands due to superior steric protection and air stability .

Q. How do environmental factors (e.g., temperature, wavelength) affect the photochemical behavior of hafnium-TMHD complexes?

  • Experimental Variables:

  • Temperature: Higher temperatures (>150°C) in MOCVD processes promote ligand volatility but risk decomposition; optimize via thermogravimetric analysis (TGA) .
  • Wavelength: UV irradiation (e.g., 355 nm) induces ligand photodissociation, as observed in Eu/TMHD complexes via time-of-flight mass spectrometry .

Q. How can researchers resolve contradictions in reported catalytic activities of hafnium-TMHD systems?

  • Systematic Evaluation:

  • Ligand-to-Metal Ratio: Test 1:3 to 1:5 ratios to identify optimal catalytic activity (e.g., Ce-TMHD uses 1:4 ).
  • Substrate Scope: Compare performance in ether formation vs. aerobic oxidations .
  • Reaction Medium: Polar solvents (e.g., DMF) may shift keto-enol equilibrium, altering metal accessibility .

Key Methodological Recommendations

  • Synthesis: Prioritize sublimation for purity; monitor via IR/NMR .
  • Catalysis: Optimize ligand-metal ratios and solvent polarity .
  • Characterization: Combine HR-MS, EPR (for paramagnetic species), and XRD (for crystalline complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)
Reactant of Route 2
Reactant of Route 2
hafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.